molecular formula C12H15NO4 B190853 Cotarnine CAS No. 82-54-2

Cotarnine

Cat. No.: B190853
CAS No.: 82-54-2
M. Wt: 237.25 g/mol
InChI Key: PAPMYQLKLNRZIR-UHFFFAOYSA-N
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Description

Cotarnine is a tetrahydroisoquinoline alkaloid derived from the oxidative degradation of noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy. This compound has been studied for its potential antitumor activities and other biological properties .

Mechanism of Action

Target of Action

Cotarnine primarily targets the smooth muscles of internal organs, particularly the uterus . It acts as a uterotonic agent, increasing the tone of these muscles . This action is particularly significant in the treatment of uterus subinvolution (after childbirth and abortion), dysfunctional uterine bleeding, and bleeding due to fibroids and inflammatory processes .

Mode of Action

It is known that it interacts with its targets, leading to an increase in the tone of smooth muscles of internal organs . This interaction results in changes that aid in the treatment of conditions such as uterus subinvolution and dysfunctional uterine bleeding .

Biochemical Pathways

It is synthesized from noscapine via an oxidative degradation process in the presence of hno3 . Dehydration in the presence of trifluoroacetic acid (TFA) and subsequent reduction with NaBH4 produces hydrothis compound .

Pharmacokinetics

It is known that cotinine, a major metabolite of nicotine and structurally similar to this compound, has an in vivo half-life of approximately 20 hours . It is typically detectable for several days (up to one week) after the use of tobacco

Result of Action

It has been shown that this compound exhibits antitumor activities against several types of cancer . In a study, amino acid conjugated derivatives of this compound were synthesized and evaluated for anticancer activity in both in vitro and in vivo conditions . The study found that these derivatives demonstrated improved apoptotic activity compared to those of noscapine and this compound .

Action Environment

It is known that many factors, including psychological stress, can influence the effect of agonists and modulators on the function and expression of the nicotinic acetylcholine receptors As this compound is structurally similar to cotinine, which is known to interact with these receptors, it is possible that similar environmental factors could influence this compound’s action

Biochemical Analysis

Biochemical Properties

Cotarnine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to interact with tubulin, an intracellular target of noscapine

Cellular Effects

This compound influences cell function in several ways. It has shown antiproliferative activity against 4T1 mammary carcinoma tumor cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Cotarnine can be synthesized through the oxidation of narcotine using dilute nitric acid . The synthetic route involves the following steps:

Industrial production methods for this compound typically follow similar synthetic routes, with optimization for large-scale production and purification.

Chemical Reactions Analysis

Cotarnine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dilute nitric acid for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include this compound derivatives with different functional groups .

Comparison with Similar Compounds

Cotarnine is similar to other tetrahydroisoquinoline alkaloids, such as noscapine and dihydrothis compound. this compound is unique in its specific chemical structure and biological properties . Similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPMYQLKLNRZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274484, DTXSID40871559
Record name Cotarnine
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Record name 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-54-2, 59760-32-6
Record name 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol
Source CAS Common Chemistry
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Record name Cotarnine
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Record name NSC121978
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Record name Cotarnine
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Record name Cotarnine
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Record name COTARNINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cotarnine has the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. []

A: Spectroscopic analysis of this compound and its degradation products can be performed using techniques like UV, IR, 1H-NMR, and mass spectrometry. This allows for identification and structural elucidation. [, , ] For instance, this compound exhibits fluorescence with varying spectral properties depending on the solvent and pH. []

A: this compound is often synthesized through the oxidative degradation of Noscapine, a phthalide isoquinoline alkaloid found in the opium poppy. [, ] A practical synthesis method involves a multi-step process starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde. This route includes a cyclization step, acetylation, hydrogenolysis, and a final oxidation with I2 followed by basification to yield this compound. []

A: Yes, this compound has been successfully modified through various chemical reactions. For example, researchers have synthesized amino acid conjugates of this compound at the 6-position to explore potential improvements in antitumor activity. [] Additionally, reactions with acyl/aryl ketones have been employed to create diverse 1,2,3,4-tetrahydroisoquinoline derivatives. [] Other modifications include reactions with barbituric acids to form spirocyclic systems, [] and reactions with acetylenes to synthesize propargylic derivatives. []

A: While the exact mechanism of action for this compound's antitumor activity is still under investigation, research suggests it might involve interaction with tubulin, a protein crucial for cell division. [] Specifically, molecular docking studies point to this compound potentially binding to tubulin, which could disrupt microtubule dynamics and ultimately inhibit tumor cell growth. []

A: this compound can be susceptible to degradation, particularly under acidic and basic conditions, as well as upon exposure to light. [] This necessitates careful consideration during formulation and storage. Currently, research is exploring various strategies to improve its stability, solubility, and bioavailability. []

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